molecular formula C16H23NO4 B14574234 Diethyl [ethyl(3-methylphenyl)amino]propanedioate CAS No. 61372-72-3

Diethyl [ethyl(3-methylphenyl)amino]propanedioate

Cat. No.: B14574234
CAS No.: 61372-72-3
M. Wt: 293.36 g/mol
InChI Key: JWEABWZKODIRCL-UHFFFAOYSA-N
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Description

Diethyl [ethyl(3-methylphenyl)amino]propanedioate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by the presence of an ester functional group, which is formed by the reaction of an alcohol with a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [ethyl(3-methylphenyl)amino]propanedioate can be achieved through the alkylation of enolate ions. The process involves the following steps :

    Enolate Formation: Diethyl malonate is treated with sodium ethoxide in ethanol to form a resonance-stabilized enolate.

    Alkylation: The enolate is then alkylated via an S_N2 reaction with an alkyl halide to form a monoalkylmalonic ester.

    Hydrolysis and Decarboxylation: The alkylated malonic ester undergoes hydrolysis followed by decarboxylation to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl [ethyl(3-methylphenyl)amino]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters and amides.

Scientific Research Applications

Diethyl [ethyl(3-methylphenyl)amino]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl [ethyl(3-methylphenyl)amino]propanedioate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular functions and metabolic pathways .

Comparison with Similar Compounds

Diethyl [ethyl(3-methylphenyl)amino]propanedioate can be compared with other esters such as:

The uniqueness of this compound lies in its specific structure and the presence of the ethyl(3-methylphenyl)amino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

61372-72-3

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

diethyl 2-(N-ethyl-3-methylanilino)propanedioate

InChI

InChI=1S/C16H23NO4/c1-5-17(13-10-8-9-12(4)11-13)14(15(18)20-6-2)16(19)21-7-3/h8-11,14H,5-7H2,1-4H3

InChI Key

JWEABWZKODIRCL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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